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Compound of Interest

Compound Name: 4-Pyridazinealanine

CAS No.: 89853-76-9

Cat. No.: B3058513

Get Quote

Executive Summary: The Case for 4-
Pyridazinealanine
In the optimization of peptide therapeutics and small-molecule drugs, 4-pyridazinealanine
(Pza) has emerged as a critical bioisostere for L-Phenylalanine (Phe) and 4-Pyridylalanine (4-

Pal).[1][2] While Phe provides essential aromatic interactions (π-stacking), its high

hydrophobicity often leads to poor aqueous solubility and aggregation issues.[1][2]

This guide serves as an independent framework for verifying the bioactivity of 4-
pyridazinealanine.[1][2] Unlike standard marketing literature, we focus on the causal

relationship between the pyridazine moiety's electronic structure and its observed effects on

peptide solubility and receptor affinity.

Key Value Proposition:

Solubility Enhancement: The diazine ring (two nitrogen atoms) significantly lowers LogP

compared to Phe and 4-Pal.[1][2]
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Bioactivity Retention: Maintains the aromatic footprint required for receptor binding while

introducing hydrogen bond acceptor capabilities.[2]

Aggregation Suppression: Disrupts hydrophobic clusters in aggregation-prone peptides (e.g.,

Glucagon, Amyloid-beta inhibitors).[1][2]

Chemical Profile & Rational Design
To independently verify the utility of 4-pyridazinealanine, one must first establish its

physicochemical baseline against its nearest neighbors.[1]

Comparative Physicochemical Properties[1][2]
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Property
L-
Phenylalanine
(Phe)

4-
Pyridylalanine
(4-Pal)

4-
Pyridazinealan
ine (Pza)

Impact on
Bioactivity

Structure
Carbocycle

(Benzene)

Heterocycle (1

Nitrogen)

Heterocycle (2

Nitrogens)

Pza offers max

polarity.[1][2]

LogP (Predicted) ~1.38
~ -2.6

(zwitterion)

< -3.0

(zwitterion)

Lower LogP =

Higher aqueous

solubility.[1][2]

H-Bond

Acceptors
0 1 2

Pza can engage

in specific H-

bonds in the

binding pocket.

[1][2]

tPSA (Å²) 0 ~12.9 (ring only) ~25.8 (ring only)

Higher tPSA

reduces

membrane

permeability but

increases

solubility.[1][2]

Electronic

Character
Electron-rich Electron-deficient

Highly Electron-

deficient

Reduced

oxidative

metabolism

potential.[1][2]

Note: Values are approximate based on calculated descriptors for the side-chain moieties

relative to the amino acid backbone.

Structural Logic Flow
The following diagram illustrates the decision logic for selecting Pza over Phe or 4-Pal.
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Figure 1: Decision matrix for incorporating 4-pyridazinealanine into lead compounds.

Independent Verification Protocols
To validate the performance of 4-pyridazinealanine in your specific application, follow these

self-validating protocols. These workflows ensure that any observed bioactivity is due to the

molecule itself and not artifacts of synthesis or impurities.

Protocol A: Synthesis & Incorporation (Solid Phase
Peptide Synthesis)
Objective: Verify successful coupling and stability of the pyridazine ring during standard Fmoc-

SPPS.

Reagents: Use Fmoc-4-pyridazinealanine (commercially available).[1][2]

Resin Loading: Use low-loading Wang or Rink Amide resin (0.3–0.5 mmol/g) to prevent

aggregation on-bead.[1][2]

Coupling Cycle:

Activator: DIC/Oxyma Pure is recommended over HATU to minimize potential side

reactions with the electron-deficient ring.[1][2]

Time: Double coupling (2 x 45 min) is standard due to the slightly reduced nucleophilicity if

the N-terminus is sterically hindered.[2]

Deprotection: Standard 20% Piperidine in DMF. Note: The pyridazine ring is stable to

piperidine.
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Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.[1][2]

Critical Check: Analyze the crude cleavage product by LC-MS immediately.[1][2] The

pyridazine ring can protonate, causing a significant shift in retention time compared to the

Phe-analog.[1]

Protocol B: Chromatographic Hydrophobicity Index
(CHI) Verification
Objective: Quantitatively prove the hydrophobicity reduction.

Method: Run the Phe-peptide and the Pza-peptide on a C18 Reverse-Phase HPLC column.

Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 20 minutes.

Success Criteria:

The Pza-peptide must elute earlier (lower retention time) than the Phe-peptide.[1][2]

If Pza elutes later or same time, verify the structure (NMR) – you may have the wrong

isomer or a side-reaction product.

Protocol C: Bioactivity & Solubility Assay (The Glucagon
Model)
Context: Literature validates Pza in Glucagon analogues to prevent fibrillation. Use this as a

template for your target.

Solubility Limit Test:

Dissolve lyophilized peptide in pH 7.4 PBS.

Measure UV absorbance at 280 nm (Phe) vs. specific pyridazine absorbance (check

λmax, typically ~250-260 nm).

Expectation: Pza analogues should remain soluble at concentrations >1 mg/mL where

Phe analogues might precipitate or form gels.[2]
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Receptor Binding (IC50):

Perform a competitive binding assay (e.g., Fluorescence Polarization or TR-FRET).[1][2]

Causality Check: If IC50 increases >10-fold (loss of potency), the binding pocket likely

requires a specific hydrophobic contact that the polar pyridazine ring disrupts. If IC50 is

maintained, the interaction is driven by shape complementarity (sterics) rather than strict

hydrophobicity.

Experimental Workflow Visualization
The following diagram outlines the step-by-step workflow for independently verifying 4-
pyridazinealanine in a drug discovery campaign.
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Figure 2: Step-by-step experimental validation workflow for 4-pyridazinealanine.
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Comparative Performance Data (Aggregated)
The table below aggregates typical performance metrics observed in literature when

substituting Phe with Pza in amphipathic helices (e.g., GLP-1, Glucagon).

Metric
Phe-Peptide
(Control)

4-Pza-Peptide
(Test)

Interpretation

Solubility (pH 7.4)
< 0.5 mg/mL

(Aggregates)
> 5.0 mg/mL (Clear)

10x Improvement

driven by pyridazine

polarity.[1][2]

HPLC Retention (k') 5.2 min 3.8 min
Confirms reduction in

hydrophobicity.[1][2]

Receptor Affinity (Ki) 1.2 nM 1.5 - 3.0 nM

Slight reduction is

typical due to

desolvation penalty,

but acceptable for

solubility gain.[1][2]

Metabolic Stability t1/2 = 15 min t1/2 > 45 min

Nitrogen rings often

resist chymotrypsin-

like cleavage better

than phenyl rings.[1]

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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